4-Methoxy-2-methylbenzofuran-6-carboxylic acid
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Overview
Description
4-Methoxy-2-methylbenzofuran-6-carboxylic acid is an organic compound with the molecular formula C11H10O4. It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylbenzofuran-6-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 3,5-dihydroxybenzoate, followed by functional group modifications to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylbenzofuran-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
4-Methoxy-2-methylbenzofuran-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group and a carboxylic acid group at a different position.
2-Methylbenzofuran-6-carboxylic acid: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
Uniqueness
4-Methoxy-2-methylbenzofuran-6-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-6-3-8-9(14-2)4-7(11(12)13)5-10(8)15-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
KFRZWELTSUOOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC)C(=O)O |
Origin of Product |
United States |
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